N~1~-(1-Adamantyl)-2,5-dichloro-1-benzenesulfonamide
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Overview
Description
N~1~-(1-Adamantyl)-2,5-dichloro-1-benzenesulfonamide is a compound that features an adamantyl group attached to a benzenesulfonamide structure The adamantyl group is a bulky, rigid, and lipophilic moiety that imparts unique properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(1-Adamantyl)-2,5-dichloro-1-benzenesulfonamide typically involves the reaction of 1-adamantylamine with 2,5-dichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N1-(1-Adamantyl)-2,5-dichloro-1-benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The sulfonamide group can be oxidized to sulfone or reduced to sulfide under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or other substituted derivatives.
Oxidation Products: Sulfone derivatives.
Reduction Products: Sulfide derivatives.
Scientific Research Applications
N~1~-(1-Adamantyl)-2,5-dichloro-1-benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for antiviral and anticancer agents.
Materials Science: The rigid adamantyl group can enhance the thermal stability and mechanical properties of polymers and other materials.
Biological Studies: The compound can be used as a probe to study the interactions of sulfonamides with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of N1-(1-Adamantyl)-2,5-dichloro-1-benzenesulfonamide involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
- N-(1-Adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-Adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- N-(1-Adamantyl)-2-chloroacetamide
Comparison: N1-(1-Adamantyl)-2,5-dichloro-1-benzenesulfonamide is unique due to the presence of both the adamantyl group and the dichlorobenzene sulfonamide moiety. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, making it suitable for specialized applications in medicinal and materials chemistry.
Properties
Molecular Formula |
C16H19Cl2NO2S |
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Molecular Weight |
360.3 g/mol |
IUPAC Name |
N-(1-adamantyl)-2,5-dichlorobenzenesulfonamide |
InChI |
InChI=1S/C16H19Cl2NO2S/c17-13-1-2-14(18)15(6-13)22(20,21)19-16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12,19H,3-5,7-9H2 |
InChI Key |
QNMWJULALDCLTA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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